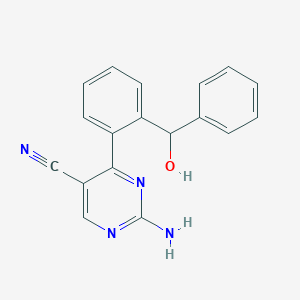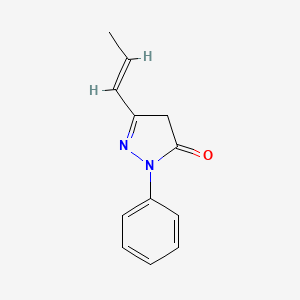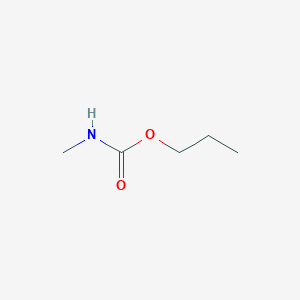
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a pyrimidine ring substituted with an amino group, a hydroxy(phenyl)methyl group, and a carbonitrile group, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile typically involves multicomponent reactions. One common method is the condensation of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in an aqueous medium with thiourea dioxide as an efficient, reusable organic catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile has been explored for its potential in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved may include inhibition of tyrosine kinases or modulation of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in drug discovery.
Pyrimidine-5-carbonitrile derivatives: Designed as ATP mimicking tyrosine kinase inhibitors.
Uniqueness
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential in various scientific applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88302-64-1 |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-amino-4-[2-[hydroxy(phenyl)methyl]phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c19-10-13-11-21-18(20)22-16(13)14-8-4-5-9-15(14)17(23)12-6-2-1-3-7-12/h1-9,11,17,23H,(H2,20,21,22) |
Clé InChI |
VIPXJWORPBFCNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2C3=NC(=NC=C3C#N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)





![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)

